molecular formula C21H18F3N3O2S B2953153 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one CAS No. 1396766-95-2

2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B2953153
CAS No.: 1396766-95-2
M. Wt: 433.45
InChI Key: DOJUQUQSHFPECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one features a 1,2,4-oxadiazole ring, a heterocyclic scaffold known for its stability and bioactivity in medicinal chemistry . Key structural elements include:

  • A benzylsulfanyl group linked to the ethanone moiety, which may enhance lipophilicity and membrane permeability .
  • A 3-(trifluoromethyl)phenyl substituent on the oxadiazole, a common motif to improve metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)17-8-4-7-15(9-17)19-25-20(29-26-19)16-10-27(11-16)18(28)13-30-12-14-5-2-1-3-6-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJUQUQSHFPECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the trifluoromethylphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.

    Attachment of the benzylsulfanyl group: This can be done through a nucleophilic substitution reaction where a benzylthiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Parallels

  • Benzylsulfanyl Group : Present in both the target compound and 3-benzylsulfanyl-5-(4-phenyl-1H-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine (), this group is associated with enhanced binding in sulfur-rich enzymatic environments .
  • Triazole/Oxadiazole Hybrids : describes a compound with a triazole-sulfanyl-acetamide structure, differing from the target’s oxadiazole-azetidine system but sharing sulfanyl and trifluoromethyl motifs .

Research Findings and Bioactivity Trends

  • TRP Channel Antagonism : Compounds 46–51 () exhibit dual TRPA1/TRPV1 antagonism, a property linked to pain modulation. The target compound’s azetidine-oxadiazole core may offer improved selectivity due to reduced ring strain compared to benzoimidazole derivatives .
  • Metabolic Stability: The trifluoromethyl group, common in the target and analogs 47–51, is known to resist oxidative metabolism, extending half-life in vivo .
  • Synthetic Challenges : Lower yields in compounds with biphenyl-trifluoromethyl substituents (e.g., 47: 55%) suggest steric hindrance during synthesis, a consideration for scaling up the target compound’s production .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H18F3N3S\text{C}_{19}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{S}

This structure includes a benzylsulfanyl group and a trifluoromethyl-substituted phenyl ring, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies on its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U-937 (Leukemia)2.78Inhibition of cell proliferation
A549 (Lung Cancer)0.12Inhibition of HDAC activity
HeLa (Cervical Cancer)10.5Apoptotic pathway activation

The compound exhibited significant cytotoxicity against MCF-7 and U-937 cell lines, demonstrating its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. The activation of the p53 pathway was noted, leading to increased expression of pro-apoptotic factors .
  • Inhibition of Histone Deacetylases (HDACs) : The compound showed potent inhibition of HDACs, which are critical for regulating gene expression involved in cell cycle progression and apoptosis .
  • Cell Cycle Arrest : Studies indicated that treatment with the compound could lead to cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Study 1: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of the compound were evaluated using the MTT assay against various cancer cell lines including MCF-7 and A549. The results demonstrated that the compound had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism behind its anticancer effects. The researchers employed Western blot analysis to confirm increased levels of cleaved caspase-3 and p53 in treated cells, supporting the hypothesis that apoptosis is a primary mode of action for this compound .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves a multi-step approach:

  • Oxadiazole formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives under microwave irradiation (e.g., 60°C, 30 min) .
  • Azetidine functionalization : Coupling via nucleophilic substitution (e.g., using NaH in THF) or palladium-catalyzed cross-coupling to attach the azetidine moiety .
  • Benzylsulfanyl incorporation : Thioetherification using benzyl mercaptan and a base (e.g., K₂CO₃ in DMF) . Key considerations include solvent polarity (DMF enhances cyclization) and catalyst selection (Pd(PPh₃)₄ for cross-coupling).

Q. How is the crystal structure characterized, and what are its structural features?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Planar 1,2,4-oxadiazole ring (torsion angles <5°) .
  • Azetidine puckering (θ ≈ 25°), indicating moderate ring strain .
  • Intermolecular C–H···π interactions between benzylsulfanyl and trifluoromethylphenyl groups, stabilizing the lattice .

Table 1 : Key bond lengths from SC-XRD

Bond TypeLength (Å)Reference
C–N (oxadiazole)1.28–1.32
C–S (benzylsulfanyl)1.76–1.78

Q. What spectroscopic techniques are essential for characterization?

  • 1H/13C NMR : Benzylsulfanyl CH₂ appears at δ 4.1–4.3 ppm; oxadiazole carbons resonate at δ 155–160 ppm .
  • IR : C=N stretch (~1600 cm⁻¹) and C–S absorption (~680 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion [M+H]+ with <2 ppm error validates stoichiometry .

Advanced Questions

Q. How can DFT calculations predict electronic properties and reactivity?

  • Methodology : Use hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets for HOMO-LUMO gaps and electrostatic potential maps .
  • Key Findings :
  • HOMO localized on benzylsulfanyl and oxadiazole (–6.2 eV).

  • LUMO on trifluoromethylphenyl (–2.0 eV), suggesting electrophilic reactivity at the oxadiazole ring .

    Table 2 : DFT-Derived Electronic Parameters

    ParameterB3LYP/6-311++G(d,p) CAM-B3LYP/def2-TZVP
    HOMO (eV)-6.2-6.5
    LUMO (eV)-2.0-2.3
    HOMO-LUMO Gap (eV)4.24.2

Q. How should researchers address contradictions in reported biological activities?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT at 48h exposure) .
  • Computational docking : Use AutoDock Vina to validate binding modes with target proteins (e.g., kinases). A ΔG ≤ –8 kcal/mol correlates with experimental IC₅₀ ≤ 10 µM .
  • Solvent effects : Account for DMSO concentration (<0.1% v/v) to avoid false negatives .

Q. What methodologies analyze solvatochromic effects in this compound?

  • Experimental : Measure UV-Vis spectra in a solvent polarity series (hexane to DMSO). Plot λₘₐₓ vs. ET(30) solvent parameter .
  • Theoretical : Time-dependent DFT (TD-DFT) at CAM-B3LYP/def2-TZVP predicts solvatochromic shifts (±10 nm accuracy) .
  • Key Insight : Bathochromic shifts in polar solvents indicate π→π* transitions influenced by hydrogen bonding .

Methodological Considerations for Data Contradictions

  • Synthetic yields : Discrepancies may arise from purification methods (e.g., column chromatography vs. recrystallization). Optimize via TLC-guided fractionation .
  • Biological assays : Variability in cell lines (e.g., HeLa vs. MCF-7) requires IC₅₀ normalization to positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.